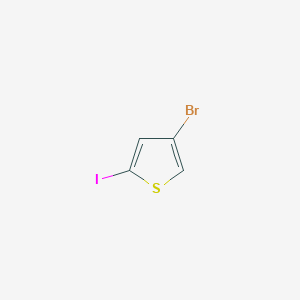

4-Bromo-2-iodothiophene

Description

Contextual Significance of Halogenated Thiophene (B33073) Derivatives in Research

Halogenated thiophene derivatives represent a fundamentally important class of compounds in both academic and industrial research. Their utility stems from the reactivity of the carbon-halogen bonds, which serve as handles for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the construction of complex molecular architectures from simpler, readily available thiophene precursors.

In the field of materials science , halogenated thiophenes are indispensable building blocks for π-conjugated polymers and oligomers. nih.govkennesaw.eduresearchgate.net These materials are at the forefront of research in organic electronics, finding applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netrsc.org The electronic properties of the resulting polymers can be finely tuned by the specific halogenation pattern and the substituents introduced via coupling reactions. For instance, halogenated thiophenes have been used as solvent additives to mediate the morphology of the active layer in OSCs, leading to significantly enhanced device efficiency. rsc.org

In medicinal chemistry and agrochemicals , the thiophene nucleus is a common scaffold found in many biologically active compounds. researchgate.netmdpi.com Halogenated thiophenes serve as key intermediates in the synthesis of pharmaceuticals and new crop protection agents. nih.govnih.govbeilstein-journals.org The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Research has shown the use of halogenated thiophenes in the development of antihistamine agents and as precursors for novel insecticides. nih.govnih.gov

Furthermore, the study of halogen bonding in thiophene derivatives is an emerging area. The ability of halogen atoms to act as Lewis acids and form non-covalent interactions is being explored for the rational design of supramolecular assemblies and functional crystalline materials. acs.org

Overview of 4-Bromo-2-iodothiophene as a Pivotal Synthetic Intermediate

The primary significance of this compound lies in its role as a pivotal synthetic intermediate, prized for the orthogonal reactivity of its two different halogen substituents. The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition with transition metal catalysts (like palladium or nickel) than the carbon-bromine (C-Br) bond. This difference in reactivity enables chemists to perform selective cross-coupling reactions at the 2-position while leaving the bromine at the 4-position intact for subsequent transformations.

This regioselective functionalization is a powerful tool in multi-step organic synthesis. A typical synthetic strategy involves a cross-coupling reaction—such as a Suzuki, Stille, Negishi, or Heck reaction—at the C-I bond first. nih.govresearchgate.net For example, a Negishi coupling can be used to introduce a new carbon-carbon bond at the 2-position. The resulting 4-brominated thiophene derivative can then undergo a second, different coupling reaction at the C-Br bond to build a more complex, unsymmetrically substituted thiophene-based structure. This stepwise approach provides precise control over the final molecular architecture, which is crucial for creating well-defined oligomers and polymers for electronic applications. nih.govrsc.org

The compound is a key precursor for various complex heterocyclic systems. For instance, it has been used in the synthesis of novel thieno[2,3-b]heteroles, which are fused heterocyclic ring systems with interesting electronic properties. clockss.org The ability to introduce different functional groups at specific positions on the thiophene ring makes this compound a versatile building block for creating a diverse library of compounds for screening in materials science and medicinal chemistry. smolecule.com

Current Research Landscape and Identified Scientific Gaps

The current research involving this compound is predominantly focused on its application in organic synthesis. Its utility in creating building blocks for conjugated polymers is well-documented, and it continues to be employed in the synthesis of new materials for organic electronics. rsc.org Recent studies have also delved into the fundamental photochemistry of simple halothiophenes, including the closely related 2-iodothiophene (B115884). These investigations use techniques like velocity-map imaging and transient absorption spectroscopy to probe the dynamics of C-I bond fission upon UV light excitation. aip.orgarxiv.orgresearchgate.net Understanding these photochemical pathways is crucial as it sheds light on the stability and potential degradation mechanisms of thiophene-based materials in optoelectronic devices.

Despite its established utility, several scientific gaps remain.

Synthetic Methodologies: While methods for synthesizing this compound exist, they can involve multi-step processes, harsh reaction conditions, or reagents that are not ideal for large-scale production. google.com There is a continuing need for the development of more efficient, cost-effective, and environmentally benign synthetic routes to this key intermediate.

Reaction Mechanisms: Under certain basic conditions, bromo-iodothiophenes can undergo a "halogen-dance" reaction, where the halogen atoms migrate around the thiophene ring, leading to a mixture of isomers. wiley.com A deeper mechanistic understanding and better control over these side reactions are necessary to improve the efficiency and selectivity of synthetic protocols.

Exploration of New Applications: While the compound is a known intermediate for organic electronic materials, the full potential of the molecules derived from it has not been exhausted. smolecule.com There is an opportunity to use this compound to systematically synthesize and study new classes of materials with novel optical, electronic, or biological properties. Further exploration of its use in creating complex drug scaffolds and agrochemicals is also a promising research avenue. researchgate.net

Photochemical Stability: Although initial studies on related molecules have been performed, a detailed investigation into the photochemistry and photostability of polymers and complex molecules derived directly from this compound is lacking. Such studies are vital for designing more robust and long-lasting organic electronic devices. aip.orgarxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrIS/c5-3-1-4(6)7-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZQTBCVFBPNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73882-40-3 | |

| Record name | 4-bromo-2-iodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Iodothiophene and Its Analogues

Regioselective Halogenation Approaches for Thiophene (B33073) Core Functionalization

The functionalization of the thiophene ring with different halogens requires precise control over the reaction's regioselectivity. The inherent electronic properties of the thiophene ring, which favor substitution at the C2 and C5 positions, can be harnessed or overridden by specific synthetic strategies.

Directed Ortho-Metallation (DoM) Strategies for Position-Specific Iodination and Bromination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. unblog.frwikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). This coordination facilitates the deprotonation of the proton at the position ortho to the DMG, creating a lithiated intermediate that can then be quenched with an electrophile. organic-chemistry.orgbaranlab.org

For the thiophene core, a suitable DMG can guide the introduction of halogens to specific, otherwise less accessible, positions. The interaction between the Lewis basic heteroatom of the DMG and the Lewis acidic lithium of the organolithium reagent increases the kinetic acidity of the adjacent protons, ensuring high regioselectivity. organic-chemistry.orgchem-station.com Once the aryllithium intermediate is formed, it can be treated with an appropriate halogen source, such as iodine (I₂) or a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the halogen atom at the desired position.

Table 1: Key Aspects of Directed Ortho-Metalation (DoM)

| Feature | Description | Reference |

| Principle | A directing metalation group (DMG) guides an organolithium reagent to deprotonate the adjacent ortho-position. | wikipedia.org |

| Reagents | Strong bases (e.g., n-BuLi, s-BuLi/TMEDA), DMG-substituted arene. | unblog.fr |

| Intermediate | A stabilized ortho-lithiated species. | organic-chemistry.org |

| Advantage | High regioselectivity, allowing functionalization of positions not favored by classical electrophilic substitution. | wikipedia.orgchem-station.com |

Electrophilic Substitution Reactions with Halogenating Agents

Thiophene readily undergoes electrophilic aromatic substitution due to its electron-rich nature, with reaction rates significantly higher than that of benzene (B151609). iust.ac.ir Halogenation typically occurs preferentially at the α-positions (C2 and C5). iust.ac.irstudysmarter.co.uk When these positions are occupied, substitution may occur at the β-positions (C3 and C4).

Various halogenating agents are employed to achieve mono- or poly-halogenation under controlled conditions. iust.ac.ir For instance, the reaction of thiophene with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents like acetic acid or a mixture of chloroform (B151607) and acetic acid allows for the controlled introduction of bromine or iodine. jcu.edu.au The choice of reagent and reaction conditions is crucial for achieving the desired substitution pattern and avoiding the formation of polysubstituted byproducts. iust.ac.irresearchgate.net

The mechanism involves the attack of the electrophilic halogen on the thiophene ring to form a resonance-stabilized intermediate (the sigma complex or "onium" intermediate), which then loses a proton to restore aromaticity. researchgate.net

Sequential Halogenation Protocols for Differential Halogen Introduction

The synthesis of heterosubstituted dihalothiophenes like 4-bromo-2-iodothiophene often necessitates a multi-step, sequential approach. This involves the introduction of one halogen, followed by the introduction of the second at a specific position.

A common strategy involves the initial bromination or iodination of a substituted thiophene. For example, 2-bromo-3-hexylthiophene (B1249596) can be prepared and then subsequently iodinated using N-iodosuccinimide to yield 2-bromo-3-hexyl-5-iodothiophene. jcu.edu.au This highlights how an existing substituent can direct the position of the incoming halogen. Similarly, starting with a pre-functionalized thiophene, one can perform successive halogenations. A lithiation reaction can be used to introduce an initial functional group, which is then followed by sequential treatment with different halogenating agents to build the desired dihalide. jcu.edu.au

Advanced Synthetic Routes from Precursor Thiophenes

The synthesis of specifically substituted halothiophenes can be achieved by starting with more complex, commercially available or readily synthesized thiophene precursors. For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for various chemical products. nih.gov

One documented route involves the bromination of 3-methylthiophene, which can be controlled to produce 2,4-dibromo-3-methylthiophene. This intermediate is then converted into a carboxylic acid via a Grignard reaction followed by carbonation with CO₂, or through a palladium-catalyzed carbonylation. nih.gov Another approach involves a bromination/decarboxylation sequence of thiophene-2-carboxylic acid to yield a tribromide, which can then be selectively reduced to afford a mixture of debrominated species. nih.gov Such multi-step sequences allow for the construction of complex substitution patterns that are not accessible through direct halogenation of the parent thiophene.

Synthetic Diversification via Cross-Coupling Precursors

Dihalogenated thiophenes such as this compound are highly valuable as precursors for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The different carbon-halogen bonds (C-I vs. C-Br) exhibit distinct reactivities, allowing for selective, stepwise functionalization.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Kumada couplings. This reactivity difference enables the selective reaction at the C2 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different coupling reaction. This orthogonal reactivity is a cornerstone of modern synthetic strategy, allowing for the convergent and efficient assembly of complex molecular architectures. nih.gov This stepwise approach provides access to a wide range of disubstituted thiophenes that would be difficult to synthesize otherwise. nih.gov

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Reactivity | Common Coupling Reactions |

| C-I | Highest | Suzuki, Stille, Heck, Sonogashira, Kumada |

| C-Br | Intermediate | Suzuki, Stille, Heck, Sonogashira, Kumada |

| C-Cl | Lowest | Suzuki, Stille (often requires specialized ligands/catalysts) |

This differential reactivity allows chemists to use this compound as a scaffold, first introducing a substituent at the 2-position via a C-C bond formation, and then performing a second, distinct cross-coupling reaction at the 4-position.

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 2 Iodothiophene

Halogen-Dance Rearrangement Phenomena in Halothiophenes

The halogen dance (HD) is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This phenomenon, also known as halogen scrambling or migration, is driven by thermodynamics, leading to the formation of a more stable constitutional isomer. wikipedia.org In the context of halothiophenes, this rearrangement is a significant reaction pathway, particularly under strongly basic conditions, such as in the presence of lithium dialkylamides like lithium diisopropylamide (LDA). clockss.orgwhiterose.ac.uk

The mechanism of the halogen dance typically initiates with the deprotonation of the heteroaromatic ring by a strong base. wikipedia.org For a halothiophene, this deprotonation preferentially occurs at the most acidic position, which is often adjacent to the sulfur atom. This generates a lithiated intermediate. The reaction can then proceed through a series of intermolecular halogen-metal exchanges. whiterose.ac.uk For instance, a lithiated thiophene (B33073) can react with another molecule of the starting halothiophene, transferring the halogen and propagating a chain process. wikipedia.org

In bromothiophenes, computational studies using Density Functional Theory (DFT) have proposed a bromo-bridged transition state for the rearrangement, which can lead to various isomerization and disproportionation pathways. ias.ac.in The reaction cascade often terminates when a thermodynamically stable product is formed, which acts as a chemical sink. ias.ac.in For example, 3,4-dibromothiophene (B32776) is a particularly stable isomer that can end the rearrangement cycle. ias.ac.in The halogen dance reaction is a powerful synthetic tool, as it allows for the functionalization of positions on the thiophene ring that are not accessible through direct metalation of the starting halide. clockss.orgwhiterose.ac.uk By trapping the rearranged lithiated intermediate with an electrophile, chemists can create a diverse array of substituted thiophene derivatives. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grbohrium.com These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, typically involve a palladium, nickel, or copper catalyst to couple an organometallic reagent with an organic halide or pseudohalide. wikipedia.orgnih.govnih.gov

4-Bromo-2-iodothiophene is a particularly useful substrate for these reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and thus more reactive towards oxidative addition to a low-valent transition metal catalyst (like Pd(0)) than the carbon-bromine (C-Br) bond. libretexts.orgwikipedia.org This reactivity difference allows for selective functionalization at the 2-position of the thiophene ring while leaving the bromine atom at the 4-position intact for subsequent transformations. This stepwise functionalization enables the synthesis of complex, unsymmetrically substituted thiophenes.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate in the presence of a base. libretexts.orgnih.gov It is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents and byproducts. nih.govnih.gov

In the case of this compound, the Suzuki-Miyaura reaction proceeds with high chemoselectivity at the 2-position. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the more reactive C-I bond. libretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the 2-substituted-4-bromothiophene and regenerate the palladium(0) catalyst. This selectivity allows the bromine at the 4-position to be used in a second, distinct coupling reaction if desired.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant (Boronic Acid/Ester) | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, Ethanol, H₂O | 4-Bromo-2-phenylthiophene | 95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, H₂O | 4-Bromo-2-(p-tolyl)thiophene | 88 |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 4-Bromo-2,2'-bithiophene | 92 |

| 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / DME, H₂O | Methyl 4-(4-bromothiophen-2-yl)benzoate | 85 |

The Sonogashira-Hagihara reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. nih.govyoutube.com This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Similar to the Suzuki coupling, the Sonogashira reaction with this compound displays excellent selectivity for the C-I bond over the C-Br bond. wikipedia.orglibretexts.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex that has been formed via oxidative addition at the C-I bond. Reductive elimination then furnishes the 2-alkynyl-4-bromothiophene product. Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org

Table 2: Examples of Sonogashira-Hagihara Cross-Coupling Reactions

| Reactant (Terminal Alkyne) | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 4-Bromo-2-(phenylethynyl)thiophene | 90 |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N / Toluene | 4-Bromo-2-((trimethylsilyl)ethynyl)thiophene | 98 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI | piperidine / THF | 4-Bromo-2-(hex-1-yn-1-yl)thiophene | 85 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Et₃N / Toluene | 4-bromo-2-((trimethylsilyl)ethynyl)thiophene | 96 |

Aminocarbonylation is a versatile palladium-catalyzed reaction that constructs an amide functional group by combining an organic halide, carbon monoxide (CO), and a primary or secondary amine. organic-chemistry.org This process is highly convergent and allows for the late-stage introduction of a carboxamide moiety, which is valuable in medicinal chemistry and for isotopic labeling. diva-portal.org

When applied to this compound, the reaction selectively occurs at the 2-position. The catalytic cycle involves the oxidative addition of the palladium catalyst to the C-I bond, followed by the insertion of carbon monoxide to form a palladoyl-iodide complex. Subsequent nucleophilic attack by the amine leads to the formation of the amide product and regeneration of the palladium(0) catalyst. Studies on 2-iodothiophene (B115884) have shown its utility in this transformation to form the corresponding amide. nih.gov

Table 3: Examples of Aminocarbonylation Reactions

| Reactant (Amine) | CO Source | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | CO gas (1 atm) | Pd(OAc)₂ | DABCO / Toluene | (4-Bromothiophen-2-yl)(morpholino)methanone | 89 |

| Piperidine | CO gas (10 bar) | Pd(PPh₃)₂Cl₂ | Et₃N / Acetonitrile | (4-Bromothiophen-2-yl)(piperidin-1-yl)methanone | 91 |

| Aniline | Mo(CO)₆ | Pd(OAc)₂, Xantphos | DBU / Dioxane | 4-Bromo-N-phenylthiophene-2-carboxamide | 78 |

| Benzylamine | CO gas (1 atm) | PdCl₂(dppf) | Et₃N / DMF | N-Benzyl-4-bromothiophene-2-carboxamide | 85 |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone of organic synthesis for creating substituted alkenes, often with excellent control of stereoselectivity. organic-chemistry.org

The reaction of this compound under Heck conditions results in the selective formation of a C-C bond at the 2-position. The established catalytic cycle involves oxidative addition of the palladium(0) catalyst into the C-I bond, followed by coordination and migratory insertion of the alkene. libretexts.org A final β-hydride elimination step releases the substituted alkene product and generates a hydridopalladium(II) species, which is reductively eliminated by the base to regenerate the active Pd(0) catalyst. Research on 2-iodothiophene has demonstrated its successful coupling with alkenes like n-butyl acrylate. researchgate.net

Table 4: Examples of Heck Coupling Reactions

| Reactant (Alkene) | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N / DMF | (E)-4-Bromo-2-styrylthiophene | 82 |

| n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N / Acetonitrile | (E)-Butyl 3-(4-bromothiophen-2-yl)acrylate | 90 |

| Methyl methacrylate | PdCl₂(PPh₃)₂ | K₂CO₃ / DMA | Methyl 2-(4-bromothiophen-2-yl)-2-methylacrylate | 75 |

| Acrylonitrile | Pd(OAc)₂ | NaOAc / NMP | (E)-3-(4-Bromothiophen-2-yl)acrylonitrile | 88 |

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes organoboronates, typically from aryl or vinyl halides and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The resulting boronic esters are versatile synthetic intermediates, most notably for subsequent Suzuki-Miyaura couplings, and are valued for their stability and ease of handling. wikipedia.org

For this compound, Miyaura borylation provides a direct route to 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. The reaction proceeds with high selectivity at the C-I bond. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of Pd(0) to the C-I bond, followed by transmetalation with the diboron reagent, and reductive elimination to yield the borylated product. organic-chemistry.org This transformation effectively converts the highly reactive C-I bond into a stable but synthetically versatile C-B bond, while preserving the C-Br bond for further chemistry.

Table 5: Examples of Borylation Reactions for C-B Bond Formation

| Reactant (Boron Source) | Catalyst System | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Pd(dppf)Cl₂ | KOAc / Dioxane | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 85 |

| Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂, SPhos | KOAc / Toluene | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 91 |

| Bis(catecholato)diboron | Pd(PPh₃)₄ | KOAc / DMSO | 2-(4-Bromothiophen-2-yl)benzo[d] wikipedia.orgeie.grorganic-chemistry.orgdioxaborole | 79 |

| Pinacolborane (HBPin) | Pd(dba)₂, PCy₃ | Et₃N / THF | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | 88 |

Nickel-Catalyzed Carbonylative Transformations

Nickel-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules. While specific studies on this compound are not extensively detailed in the reviewed literature, the general principles of nickel-catalyzed carbonylative transformations of aryl halides can be applied. In these reactions, an aryl halide reacts with carbon monoxide and a nucleophile in the presence of a nickel catalyst to form ketones, aldehydes, carboxylic acids, esters, or amides.

Given the differential reactivity of the C-I and C-Br bonds, selective carbonylation at the more reactive C-I bond of this compound can be anticipated under carefully controlled conditions. A plausible catalytic cycle would involve the oxidative addition of the C-I bond to a Ni(0) species, followed by CO insertion to form an acyl-nickel intermediate. Subsequent reaction with a nucleophile would yield the carbonylated product and regenerate the Ni(0) catalyst. The choice of ligands on the nickel catalyst is crucial for modulating its reactivity and selectivity.

Recent advancements in this field include nickel-catalyzed carbonylative synthesis of functionalized alkyl iodides from aryl iodides and ethers, demonstrating the versatility of nickel catalysis in forming C-C bonds and incorporating a carbonyl group. researchgate.net Dinickel complexes have also been explored for stoichiometric Pauson-Khand reactions, although catalytic turnover can be hindered by strong CO binding. researchgate.net The use of metal carbonyl reagents as CO sources is an alternative strategy in these transformations. researchgate.net

Other C-C and C-Heteroatom Bond-Forming Reactions

Beyond carbonylative transformations, this compound is a versatile substrate for various other cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom bonds. The presence of two different halogen atoms allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a widely used method for C-C bond formation. youtube.comyoutube.com For this compound, the higher reactivity of the C-I bond would allow for selective coupling at the 2-position with a boronic acid or ester, leaving the C-Br bond intact for subsequent transformations. nih.govmdpi.com The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. youtube.com

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, selective reaction at the C-I bond of this compound is expected. wikipedia.org While effective, the toxicity of organotin reagents is a significant drawback of this method. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgjk-sci.comorganic-chemistry.orglibretexts.org This would allow for the introduction of primary or secondary amine functionalities at the 2-position of this compound. The development of specialized ligands has greatly expanded the scope of this reaction. wikipedia.orgjk-sci.com

The table below summarizes the expected regioselectivity for these cross-coupling reactions with this compound.

| Reaction | Coupling Partner | Expected Site of Primary Reaction | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., ArB(OH)₂) | C-2 (Iodo position) | Mild reaction conditions, broad functional group tolerance. |

| Stille Coupling | Organostannane (e.g., ArSnBu₃) | C-2 (Iodo position) | Tolerant of many functional groups, but tin reagents are toxic. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-2 (Iodo position) | Forms C-N bonds, requires a strong base. |

Photochemical Reactivity and Dissociation Dynamics

The photochemical behavior of halothiophenes, including this compound, is of significant interest for understanding fundamental photo-induced transformations such as isomerization, ring-opening, and molecular dissociation. aip.orgnih.gov

Near-Ultraviolet Light-Induced Photolysis and Fragmentation Pathways

Upon absorption of near-ultraviolet (UV) light, halothiophenes can undergo excitation to various electronic states, leading to the cleavage of the carbon-halogen (C-X) bond. aip.orgarxiv.org For dihalothiophenes like this compound, the photolysis pathways can be complex, with the possibility of cleaving either the C-I or the C-Br bond. The lower bond dissociation energy of the C-I bond suggests that its cleavage would be the more favorable fragmentation pathway.

Studies on related molecules like 2-iodothiophene and 2-bromothiophene (B119243) have shown that UV excitation leads to C-X bond fission. arxiv.org The fragmentation can proceed through different excited states, resulting in halogen atoms in either their ground or spin-orbit excited states. The translational energy and angular distributions of the photofragments provide insights into the dissociation dynamics. nih.gov

Investigation of C-X Bond Fission Mechanisms and Timelines

The mechanism of C-X bond fission in halothiophenes upon UV excitation has been investigated using advanced techniques like femtosecond transient absorption spectroscopy. aip.orgnih.govresearchgate.net For 2-iodothiophene, UV light-induced dynamics have been monitored by probing the iodine N-edge 4d core-to-valence transitions. aip.orgnih.gov

The dynamics of C-Br bond fission have also been studied, for example in bromoform, providing insights into the timescales of structural changes and bond cleavage. researchgate.netnih.gov These studies reveal that the displacement of the heavier bromine atoms is a slower process compared to the initial electronic and structural rearrangements of the lighter atoms in the molecule. researchgate.netresearchgate.net

Photoinduced Ring-Opening and Isomerization Dynamics in the Gas Phase

In addition to C-X bond fission, photoexcitation of thiophenes can also lead to ring-opening and isomerization. researchgate.netnih.gov Theoretical studies on model thiophene systems have explored various mechanisms for photochemical isomerization. researchgate.netnih.gov These can involve complex pathways with the formation of fleeting intermediates. researchgate.net

The preferred reaction route often involves the molecule moving from the Franck-Condon region to a conical intersection, which then leads to the photoproduct. nih.gov For substituted thiophenes, the nature and position of the substituents can significantly influence the photochemical pathways and the stability of intermediates. researchgate.net Photo-induced Z/E isomerization has also been observed in thiophenes functionalized with certain groups. rsc.org

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus not susceptible to attack by nucleophiles. However, nucleophilic aromatic substitution can occur if the ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the halogen atoms are deactivating but also ortho, para-directing for electrophilic substitution. For nucleophilic substitution, the presence of halogens alone is generally not sufficient to activate the ring for a facile SNAr reaction under standard conditions. masterorganicchemistry.com However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The reaction would proceed via a stepwise addition-elimination mechanism, forming a negatively charged Meisenheimer-like intermediate. researchgate.net The more electronegative bromine atom and the more polarizable iodine atom could influence the site of nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution. The sulfur atom can stabilize the cationic intermediate (arenium ion) formed during the reaction. The directing effects of the existing substituents determine the position of the incoming electrophile. Both bromine and iodine are deactivating groups due to their inductive effect but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the two available positions for substitution are C3 and C5. The directing effects of the two halogens will influence the regioselectivity of the reaction. ma.eduyoutube.comlibretexts.org The C5 position is para to the bromine at C4 and meta to the iodine at C2. The C3 position is ortho to both the iodine at C2 and the bromine at C4. Steric hindrance at the C3 position, being flanked by two halogen atoms, would be significant. Therefore, electrophilic substitution is most likely to occur at the C5 position. nih.gov

| Reaction Type | Position | Directing Effects | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C3 | Ortho to I (C2), Ortho to Br (C4) | Disfavored due to steric hindrance. |

| C5 | Meta to I (C2), Para to Br (C4) | Favored position for substitution. |

Organometallic Reactivity and Grignard Reagent Formation

The organometallic chemistry of this compound is dominated by the differential reactivity of its two halogen substituents. This chemoselectivity is particularly evident in the formation of Grignard reagents, a fundamental transformation for creating carbon-carbon and carbon-heteroatom bonds. The preparation of organomagnesium reagents from dihalogenated thiophenes can proceed either through direct reaction with magnesium metal or, more commonly for functionalized and selectively-generated reagents, via a metal-halogen exchange reaction. wikipedia.orglibretexts.org

Research into metal-halogen exchange reactions has established a clear reactivity trend for halogens: I > Br > Cl. wikipedia.orgfigshare.com This principle is the cornerstone of the selective functionalization of this compound. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it significantly more susceptible to undergo exchange with an organomagnesium reagent. princeton.edu

Detailed investigations by Knochel and others have demonstrated that the iodine-magnesium exchange is substantially faster than the bromine-magnesium exchange. princeton.edu When this compound is treated with a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), the exchange occurs preferentially at the C-2 position, which bears the iodine atom. This reaction is typically performed at low temperatures in ethereal solvents like tetrahydrofuran (B95107) (THF) to ensure high selectivity and prevent side reactions. harvard.edu The process is kinetically controlled, yielding the thermodynamically stable Grignard reagent, 4-bromo-2-thienylmagnesium chloride, as the major product, while leaving the bromine atom at the C-4 position untouched. princeton.eduharvard.edu

The formation of this specific Grignard reagent opens a pathway for the regioselective introduction of a wide array of electrophiles at the 2-position of the thiophene ring. The resulting 4-bromo-2-thienylmagnesium chloride is a potent nucleophile, ready for subsequent synthetic applications. harvard.edu

Below is a data table summarizing the selective Grignard reagent formation from this compound via the halogen-magnesium exchange mechanism.

| Substrate | Reagent | Major Product | Reaction Type | Typical Conditions | Selectivity Principle |

|---|---|---|---|---|---|

| This compound | i-PrMgCl | 4-Bromo-2-thienylmagnesium chloride | Halogen-Magnesium Exchange | THF, -20°C to 0°C | C-I bond is more reactive than C-Br bond (Kinetic Control) |

Advanced Spectroscopic and Computational Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 4-Bromo-2-iodothiophene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, confirming the substitution pattern and electronic properties of the thiophene (B33073) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring. These protons, located at the C3 and C5 positions, are in different chemical environments due to the influence of the adjacent bromine and iodine substituents. The proton at C3 (H3) would appear as a doublet, coupled to the proton at C5 (H5). Similarly, H5 would also appear as a doublet due to coupling with H3. The chemical shifts can be predicted based on the additive effects of the halogen substituents on the parent thiophene molecule. Iodine is less electronegative but larger than bromine, leading to complex shielding and deshielding effects. Generally, the proton adjacent to the iodine (H3) is expected at a slightly different chemical shift than the proton adjacent to the bromine (H5).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display four signals, one for each of the four carbon atoms in the thiophene ring, as they are all chemically non-equivalent. The carbons directly bonded to the halogens, C2 and C4, will be significantly influenced by the electronegativity and heavy atom effects of iodine and bromine, respectively. The C2 carbon, bonded to iodine, is expected to appear at a very low field (downfield shift) due to the heavy atom effect of iodine. The C4 carbon, attached to bromine, will also be downfield but to a lesser extent. The remaining carbons, C3 and C5, will have chemical shifts influenced by the adjacent halogens. These precise chemical shifts are instrumental in confirming the 2,4-substitution pattern.

Mechanistic studies involving this compound, such as its participation in cross-coupling reactions, can be monitored using NMR. By taking spectra at various reaction time points, the consumption of the starting material and the appearance of signals corresponding to intermediates and final products can be tracked, providing insights into the reaction kinetics and mechanism.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on additive substituent effects on thiophene.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H3 | ~7.10 - 7.30 | Doublet |

| ¹H | H5 | ~7.40 - 7.60 | Doublet |

| ¹³C | C2 (C-I) | ~75 - 85 | Singlet |

| ¹³C | C3 (C-H) | ~130 - 135 | Singlet |

| ¹³C | C4 (C-Br) | ~112 - 118 | Singlet |

| ¹³C | C5 (C-H) | ~138 - 142 | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Photochemical Process Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and for monitoring the progress of reactions involving this compound. The UV-Vis spectrum of halothiophenes is characterized by intense absorption bands in the near-UV region, typically between 220 and 300 nm. aip.org These absorptions are primarily due to π → π* transitions within the thiophene ring. rsc.org

The presence of heavy atoms like bromine and iodine can also lead to the appearance of weaker, longer-wavelength absorption tails. These are often attributed to (n/π)σ* excited states, which are dissociative in nature and play a crucial role in the photochemistry of these molecules. aip.org Excitation into these states can lead to the cleavage of the carbon-halogen bonds.

In research, UV-Vis spectroscopy is employed to monitor kinetic processes. For instance, in a polymerization reaction where this compound is a monomer, the change in absorbance at a specific wavelength can be correlated with the consumption of the monomer or the formation of the polymer. acs.org This allows for the determination of reaction rates and the investigation of how different reaction conditions affect the kinetics.

Furthermore, this technique is central to studying photochemical processes. By irradiating a sample of this compound with UV light of a specific wavelength, the subsequent chemical changes, such as C-I or C-Br bond fission, can be followed by observing the changes in the UV-Vis spectrum over time. nih.govaip.org Time-resolved spectroscopy can provide insights into the dynamics of these ultrafast photochemical events. rsc.orgsoton.ac.uk

Table 2: Typical UV-Vis Absorption Data for Halogenated Thiophenes

| Compound Type | Typical λmax (nm) | Electronic Transition | Application |

|---|---|---|---|

| Iodothiophenes | ~230-260 | π → π | Photodissociation studies |

| Bromothiophenes | ~230-250 | π → π | Kinetic monitoring |

| Halothiophenes (general) | > 260 (tail) | (n/π) → σ* | Mechanistic photochemistry |

Photoelectron Spectroscopy in the Study of Electronic Structure and Ionization Energies

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. For this compound, PES provides direct experimental measurement of the ionization energies of its valence molecular orbitals.

The resulting spectrum consists of a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The analysis of these bands, often aided by quantum chemical calculations, allows for the assignment of the electronic states of the resulting cation. In the case of this compound, the highest occupied molecular orbitals (HOMOs) are expected to be the π orbitals of the thiophene ring and the non-bonding p-orbitals of the halogen atoms.

PES studies on related bromo- and iodo-thiophenes have shown interactions between the halogen lone-pair electrons and the thiophene π-system. This technique can elucidate how the bromine and iodine atoms in this compound perturb the electronic structure of the parent thiophene molecule. The measured ionization energies are fundamental parameters that are crucial for understanding the molecule's reactivity and its behavior in electronic devices.

Mass Spectrometry for Reaction Progress Monitoring and Product Identification in Research Contexts

Mass Spectrometry (MS) is an indispensable analytical technique in research involving this compound, used for both confirming its molecular weight and for monitoring the progress of chemical reactions. The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's identity. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2), which is a clear indicator of the presence of one bromine atom.

In research contexts, MS is frequently coupled with chromatographic techniques (GC-MS or LC-MS) to monitor reactions. For example, in a cross-coupling reaction where this compound is a starting material, small aliquots of the reaction mixture can be analyzed over time. The decrease in the intensity of the signal for this compound and the emergence of new signals corresponding to the reaction products allow for the real-time monitoring of the reaction's progress and the identification of any intermediates or byproducts.

The fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would include the loss of the iodine atom, the bromine atom, or both, leading to distinct fragment ions. These fragmentation patterns are crucial for identifying unknown products or intermediates formed in reactions involving this compound. libretexts.orgwikipedia.org

Table 3: Expected Mass Spectrometry Data for this compound M = C₄H₂⁷⁹BrIS

| Ion | Formula | Expected m/z | Significance |

|---|---|---|---|

| [M]⁺ | [C₄H₂⁷⁹BrIS]⁺ | 315.8 | Molecular Ion |

| [M+2]⁺ | [C₄H₂⁸¹BrIS]⁺ | 317.8 | Isotopic Peak (Bromine) |

| [M-I]⁺ | [C₄H₂BrS]⁺ | 188.9 | Loss of Iodine |

| [M-Br]⁺ | [C₄H₂IS]⁺ | 236.9 | Loss of Bromine |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations are employed to predict a variety of properties, including molecular geometry, electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the simulation of spectroscopic data (NMR, IR, UV-Vis).

DFT calculations can provide valuable insights into the electronic properties that govern the reactivity of this compound. The calculated HOMO-LUMO gap is an indicator of the molecule's electronic excitability and chemical reactivity. The distribution of electron density and the electrostatic potential map can predict sites susceptible to nucleophilic or electrophilic attack.

Furthermore, DFT is a powerful tool for investigating reaction pathways. For reactions involving this compound, such as Stille or Suzuki couplings, DFT can be used to calculate the energies of reactants, transition states, intermediates, and products. This allows for the mapping of the potential energy surface of the reaction, providing a detailed understanding of the reaction mechanism and helping to rationalize experimental observations or predict the feasibility of new reactions.

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations as a molecular dynamics trajectory is generated. nih.govnih.gov This method is particularly suited for studying dynamic processes where chemical bonds are formed or broken, making it ideal for investigating the ultrafast photochemistry of this compound.

When this compound absorbs UV light, it can be excited to a dissociative electronic state, leading to the cleavage of the C-I or C-Br bond on a femtosecond timescale. rsc.org AIMD simulations can model this process by propagating the atoms on the excited-state potential energy surface. These simulations can reveal the detailed atomic motions during bond cleavage, identify the role of conical intersections in the relaxation back to the ground electronic state, and predict the timescales of these ultrafast events. rsc.org Such theoretical investigations are crucial for interpreting the results of time-resolved spectroscopic experiments and for building a complete picture of the molecule's photochemical behavior. aip.org

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature, detailed research findings and data specifically concerning the advanced spectroscopic and computational characterization of this compound, particularly in the areas of Potential Energy Surface (PES) mapping and conical intersection analysis, are not publicly available.

Efforts to locate scholarly articles, computational studies, or spectroscopic data focusing on the electronic structure and photodissociation dynamics of this compound have been unsuccessful. The scientific community has published research on related halogenated thiophenes, such as 2-iodothiophene (B115884) and 2-bromothiophene (B119243), providing insights into their potential energy surfaces and the non-adiabatic transitions that govern their photochemical behavior. These studies often involve complex quantum chemical calculations and advanced spectroscopic techniques to map the pathways of chemical reactions initiated by light.

However, this body of research does not extend to the specific isomer this compound. Consequently, the intricate details of its excited electronic states, the topography of its potential energy surfaces, and the critical points of conical intersections that would dictate its reactivity and photostability have not been documented in the reviewed literature.

The absence of such specific data precludes a thorough and scientifically accurate discussion on the Potential Energy Surface (PES) mapping and conical intersection analysis for this compound as requested. The generation of informative data tables and detailed research findings is therefore not possible at this time.

Applications of 4 Bromo 2 Iodothiophene in Advanced Materials and Complex Synthesis

Utilization as Building Blocks for Conjugated Polymers and Oligomers

The distinct reactivity of the two halogen atoms on the thiophene (B33073) ring is the cornerstone of its utility in polymer and oligomer synthesis. The C-I bond is more reactive than the C-Br bond in common palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. This reactivity difference enables a controlled, stepwise approach to constructing well-defined π-conjugated systems. semanticscholar.org

Initially, the more reactive iodine at the 2-position can be selectively coupled with an organometallic reagent (e.g., an organotin or organoboron compound). This first step attaches a desired molecular unit to the thiophene core while leaving the less reactive bromine atom at the 4-position intact. Subsequently, this bromine atom can be activated for a second, different coupling reaction, allowing for the introduction of another functional group or the extension of the polymer chain. This regioselective approach is crucial for creating regioregular polythiophenes, where the monomer units are linked in a specific, ordered manner (e.g., head-to-tail), which is essential for optimizing the material's electronic properties. rsc.orgmagtech.com.cn

Oligothiophenes, which are short, well-defined chains of thiophene rings, are also synthesized using this building block. nih.gov These oligomers serve as model compounds for their polymer counterparts and have applications in high-performance organic electronics. nih.govunl.edu The ability to construct these molecules with high precision allows for the fine-tuning of their electronic and optical characteristics. sigmaaldrich.comubc.ca

Table 1: Comparison of Cross-Coupling Reactions Used in Thiophene Polymerization

| Reaction Type | Organometallic Reagent | Key Advantages | Typical Catalyst |

| Suzuki Coupling | Organoboron (e.g., boronic acids) | Air and moisture stability of reagents, low toxicity of byproducts. sigmaaldrich.com | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Stille Coupling | Organotin (e.g., stannanes) | Tolerant of a wide range of functional groups. semanticscholar.org | Palladium complexes (e.g., Pd(PPh₃)₄) |

| Kumada Coupling | Organomagnesium (Grignard reagents) | High reactivity, good yields. semanticscholar.org | Nickel complexes (e.g., Ni(dppp)Cl₂) |

Precursors in the Synthesis of Organic Electronic and Optoelectronic Materials

The conjugated polymers and oligomers synthesized from 4-bromo-2-iodothiophene are fundamental components in a variety of organic electronic and optoelectronic devices. magtech.com.cnresearchgate.net These materials function as organic semiconductors, whose properties can be tailored through chemical design. nih.gov

Organic Field-Effect Transistors (OFETs): Regioregular poly(3-alkylthiophene)s (P3ATs), often synthesized using precursors like this compound, are widely used as the active channel material in OFETs. nih.govtcichemicals.com The ordered structure achieved through controlled synthesis facilitates efficient charge transport, leading to higher charge carrier mobility. ntu.edu.tw

Organic Photovoltaics (OPVs): In organic solar cells, thiophene-based polymers act as the electron-donor material in the bulk-heterojunction active layer. co-ac.commdpi.comsciopen.com The ability to control the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its optical absorption spectrum, is critical for maximizing device efficiency. mdpi.comresearchgate.netsemanticscholar.org The versatility of this compound allows for the incorporation of various side chains and co-monomers to tune these properties. polyu.edu.hk

Organic Light-Emitting Diodes (OLEDs): Oligothiophenes and polythiophenes can also be employed as light-emitting or charge-transporting layers in OLEDs. nih.gov Their emission color can be adjusted by modifying the length of the conjugated system and the attached functional groups.

The performance of these devices is directly linked to the purity, structure, and electronic properties of the organic semiconductor, underscoring the importance of high-quality precursors like this compound. ubc.ca

Intermediate in the Formation of Advanced Heterocyclic Scaffolds

Beyond linear polymers, this compound is an intermediate in the synthesis of more complex, fused heterocyclic systems. One prominent example is the thieno[3,2-b]thiophene (B52689) scaffold, which is an electron-rich and highly stable structure of interest for organic electronics. wikipedia.orgnih.govsigmaaldrich.com

A plausible synthetic route involves a two-step process starting with this compound. First, a Suzuki or Stille coupling at the 2-position (the iodo-position) could be used to introduce a substituent containing a thioacetate (B1230152) or a protected thiol group. Following this, a second reaction, such as an intramolecular cyclization, would form the second thiophene ring, resulting in the fused thieno[3,2-b]thiophene core. researchgate.net The remaining bromine atom at the 4-position (now renumbered in the new bicyclic system) serves as a handle for further functionalization, allowing the attachment of other groups to build even more complex molecules for materials or pharmaceutical applications. nih.gov

Table 2: Key Heterocyclic Scaffolds Derived from Thiophene Intermediates

| Scaffold Name | Structure | Key Features | Potential Applications |

| Thieno[3,2-b]thiophene | Fused bicyclic system | Planar, electron-rich, high charge mobility. wikipedia.org | OFETs, OPVs, advanced materials. nih.gov |

| Benzothiophene | Thiophene fused to a benzene (B151609) ring | Extended π-conjugation. | Dyes, pharmaceuticals, organic semiconductors. mdpi.com |

| Thiazole | Five-membered ring with S and N | Common in bioactive molecules. nih.gov | Medicinal chemistry, drug discovery. nih.gov |

Role in Convergent and Divergent Synthetic Strategies for Bioactive Analogues

The orthogonal reactivity of the C-I and C-Br bonds makes this compound an ideal platform for both convergent and divergent synthetic strategies, particularly in the discovery of bioactive compounds. utrgv.edu Thiophene derivatives are known to possess a wide range of pharmacological activities. nih.gov

In a divergent synthesis , this compound can serve as a common starting material to generate a large library of related compounds. usu.edu A diverse set of building blocks can be introduced at the 2-position via selective coupling, creating a first family of intermediates. Each of these intermediates can then be reacted with a second set of diverse building blocks at the 4-position, rapidly generating a matrix of structurally distinct final products for biological screening.

In a convergent synthesis , this compound can be used to prepare a key, functionalized fragment. This thiophene-containing piece is synthesized separately from other complex parts of the target molecule. In a late-stage step, these fragments are joined together. This approach is highly efficient for synthesizing complex molecules, as it allows for the optimization of reaction steps on smaller fragments before the final, crucial coupling reaction. For example, a complex thiophene-based amidine derivative with inhibitory activity against enzymes was synthesized using 2,5-dibromothiophene (B18171) in a key Suzuki coupling step, a strategy applicable to this compound. nih.gov

Development of Functional Organic Frameworks

Functional organic frameworks, such as Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from organic building blocks. pnas.orgmdpi.com Thiophene-based COFs are of particular interest due to their potential for electronic and photocatalytic applications. mit.eduresearchgate.net

This compound serves as a key precursor for the synthesis of the bifunctional linkers or monomers required to build these frameworks. For example, through a sequence of reactions such as lithium-halogen exchange followed by reaction with a borate (B1201080) ester, this compound can be converted into a thiophene diboronic acid derivative. This bifunctional linker can then be reacted with other multitopic building blocks (e.g., poly-hydroxy compounds like HHTP) under solvothermal conditions to form the crystalline, porous COF structure. pnas.org The resulting thiophene-containing COFs have high surface areas and ordered pore structures, making them promising candidates for applications in gas storage, catalysis, and sensing. mdpi.comrsc.org Similarly, related linkers can be used in the construction of Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters connected by organic linkers. rsc.orgscite.airesearchgate.netscispace.commdpi.com

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, and the synthesis of halogenated thiophenes is no exception. Future efforts will likely focus on moving away from traditional halogenation methods that often involve harsh reagents and generate significant waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as reduced reaction times, increased yields, and often, the ability to perform reactions under solvent-free conditions. unito.itorganic-chemistry.orgresearchgate.netrasayanjournal.co.inprinceton.edu The application of microwave-assisted techniques to the synthesis of 4-bromo-2-iodothiophene could lead to more energy-efficient and rapid production. For instance, microwave-assisted Paal-Knorr reactions have been shown to be highly versatile for the synthesis of substituted thiophenes. organic-chemistry.org

Solvent-Free and Solid-Support Synthesis: The development of solvent-free reaction conditions is a cornerstone of green chemistry. Research into the synthesis of thiophene (B33073) oligomers via Suzuki coupling using solid supports like aluminum oxide under microwave irradiation has demonstrated the feasibility of this approach. researchgate.net Such methodologies could be adapted for the synthesis and subsequent reactions of this compound, minimizing the use of hazardous organic solvents. The iodination of thiophene derivatives has been successfully achieved using N-iodosuccinimide (NIS) activated by 4-toluenesulfonic acid in ethanol, a greener solvent, yielding pure products without the need for extensive purification. thieme-connect.com

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The differential reactivity of the iodine and bromine substituents in this compound is a key feature that can be exploited in selective cross-coupling reactions. The development of novel catalytic systems that can precisely control which C-X bond reacts is a major area of ongoing research.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are invaluable for C-C bond formation. nih.gov For dihalogenated substrates, achieving selective mono-functionalization is a significant challenge. The choice of palladium catalyst, and particularly the ancillary ligands, plays a crucial role in determining the selectivity and efficiency of these reactions. nih.govenscm.frresearchgate.net Bulky electron-rich phosphine (B1218219) ligands, for example, have been shown to influence the extent of polyfunctionalization in the cross-coupling of dihaloarenes. nih.gov

Future work will likely involve the design of new ligands that can fine-tune the electronic and steric properties of the palladium center to achieve high selectivity for either the C-I or C-Br bond of this compound. This would allow for a stepwise and controlled introduction of different substituents onto the thiophene ring. The development of heterogeneous palladium catalysts, which can be easily recovered and reused, is another promising direction for improving the sustainability and cost-effectiveness of these transformations. unito.itmdpi.com

Table 1: Ligand Effects in Palladium-Catalyzed Cross-Coupling of Dihaloarenes

| Ligand Type | General Effect on Selectivity | Potential Application for this compound |

|---|---|---|

| Bulky Phosphines (e.g., PtBu3, RuPhos) | Can promote overfunctionalization (difunctionalization) | May be useful for the synthesis of 2,4-disubstituted thiophenes in a single step. |

| N-Heterocyclic Carbenes (NHCs) | Can offer high activity and stability | Could be explored for selective mono-arylation at either the iodo or bromo position. |

Exploration of Untapped Reactivity Modes and Multi-Component Reactions

Beyond traditional cross-coupling reactions, there is a growing interest in exploring novel reactivity patterns of halogenated heterocycles. This includes the investigation of multi-component reactions (MCRs) and C-H activation strategies.

Multi-Component Reactions: MCRs offer a powerful approach to building molecular complexity in a single step from three or more starting materials. nih.govscinito.airesearchgate.netnih.govresearchgate.net The development of MCRs that incorporate this compound as a building block would provide rapid access to a diverse range of complex thiophene-containing molecules. Future research could focus on designing novel MCRs that leverage the two different halogen atoms for sequential or orthogonal reactivity within the one-pot reaction.

C-H Activation and Cyclometalation: The direct functionalization of C-H bonds is an increasingly important area of research that offers a more atom-economical approach to synthesis. The presence of halogen atoms on the thiophene ring can influence the reactivity of the remaining C-H bonds. Research into the cyclometalation of thiophene-based imines with ruthenium complexes has shown that C-H activation can be directed to specific positions on the thiophene ring. nih.gov Exploring the potential for C-H activation reactions on this compound could unlock new pathways for its functionalization, potentially leading to the synthesis of novel fused-ring systems.

Integration of In Situ Spectroscopic Techniques with Reaction Engineering

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The integration of in situ spectroscopic techniques with reaction engineering provides a powerful tool for real-time monitoring of chemical transformations.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for elucidating reaction mechanisms. The use of in situ NMR allows for the direct observation of reactants, intermediates, and products as the reaction progresses. nih.govcardiff.ac.ukrsc.org This can provide critical insights into reaction kinetics, the formation of transient species, and the influence of different reaction parameters. Applying in situ NMR to the synthesis and reactions of this compound could help to unravel the factors that control selectivity in cross-coupling reactions and provide a basis for rational optimization.

Future research could involve the use of advanced NMR techniques, such as flow NMR, to study reactions under continuous-flow conditions, which can offer advantages in terms of safety, scalability, and control over reaction parameters.

Other Spectroscopic Methods: Other spectroscopic techniques, such as UV-Vis, EPR, and resonance Raman, can also provide valuable mechanistic information, particularly for reactions involving transition metal catalysts. nih.govresearchgate.netnih.gov A multi-technique spectroscopic approach could be employed to gain a comprehensive understanding of the catalytic cycles involved in the functionalization of this compound.

Synergistic Approaches Combining Experimental Discovery with Advanced Computational Prediction

The combination of experimental research with computational modeling offers a powerful synergistic approach to understanding and predicting chemical reactivity.

Density Functional Theory (DFT) Studies: DFT calculations have become an indispensable tool for studying reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the factors that control selectivity. researchgate.netnih.govnih.gov For this compound, DFT studies could be used to predict the relative reactivity of the C-I and C-Br bonds in different cross-coupling reactions, guiding the choice of catalyst and reaction conditions to achieve the desired selective functionalization. Computational studies can also provide insights into the electronic structure of the molecule and how this influences its reactivity. aip.org

Predictive Modeling for Catalyst Design: By combining computational screening with experimental validation, it is possible to accelerate the discovery of new and improved catalysts. Machine learning algorithms are also beginning to be used to predict the outcomes of reactions and to design catalysts with desired properties. In the future, these synergistic approaches will likely play an increasingly important role in the development of novel applications for this compound, from the design of new organic materials with specific electronic properties to the synthesis of complex molecules with potential biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.